BenchChemオンラインストアへようこそ!

5-((tert-Butoxycarbonyl)amino)pyrimidine-2-carboxylic acid

CDK7 inhibitor pyrimidine Boc-amino acid

5-((tert-Butoxycarbonyl)amino)pyrimidine-2-carboxylic acid (CAS 2384916-52-1), molecular formula C10H13N3O4, MW 239.23, is a Boc-protected pyrimidine amino acid derivative. It serves as a protected form of 5-aminopyrimidine-2-carboxylic acid, a reagent utilized in the synthesis of cyclin-dependent kinase 7 (CDK7) inhibitors.

Molecular Formula C10H13N3O4
Molecular Weight 239.23 g/mol
CAS No. 2384916-52-1
Cat. No. B1436130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((tert-Butoxycarbonyl)amino)pyrimidine-2-carboxylic acid
CAS2384916-52-1
Molecular FormulaC10H13N3O4
Molecular Weight239.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CN=C(N=C1)C(=O)O
InChIInChI=1S/C10H13N3O4/c1-10(2,3)17-9(16)13-6-4-11-7(8(14)15)12-5-6/h4-5H,1-3H3,(H,13,16)(H,14,15)
InChIKeySFVMBHZVCLEOLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((tert-Butoxycarbonyl)amino)pyrimidine-2-carboxylic acid (CAS 2384916-52-1): A Protected Pyrimidine Amino Acid Building Block for Medicinal Chemistry Procurement


5-((tert-Butoxycarbonyl)amino)pyrimidine-2-carboxylic acid (CAS 2384916-52-1), molecular formula C10H13N3O4, MW 239.23, is a Boc-protected pyrimidine amino acid derivative . It serves as a protected form of 5-aminopyrimidine-2-carboxylic acid, a reagent utilized in the synthesis of cyclin-dependent kinase 7 (CDK7) inhibitors . The compound features a tert-butoxycarbonyl (Boc) protecting group on the 5-amino substituent and a free carboxylic acid at the 2-position, enabling direct conjugation in amide bond formation. Its structural features position it as a key intermediate for PROTAC linker development and kinase inhibitor research.

Why 5-((tert-Butoxycarbonyl)amino)pyrimidine-2-carboxylic acid Cannot Be Freely Substituted with Other Boc-Pyrimidine Carboxylic Acid Analogs


Positional isomerism on the pyrimidine ring directly dictates electronic distribution, hydrogen-bonding capability, and metabolic stability of the final bioactive molecule. The 5-amino substitution pattern is distinctively associated with CDK7 kinase inhibition , whereas the 4-amino isomer has no documented role in this pharmacophore. Interchanging the 5-isomer with its 4- or 2-substituted analogs would alter the vector of the amine handle and disrupt key interactions with the kinase hinge region, potentially abolishing target engagement. Furthermore, the free carboxylic acid at the 2-position is poised for direct conjugation; substituting with a methyl ester would add an unnecessary hydrolysis step that risks epimerization or degradation . These structural uniqueness factors make generic substitution chemically and biologically unsound.

5-((tert-Butoxycarbonyl)amino)pyrimidine-2-carboxylic acid: Quantitative Differentiation Evidence against Closest Analogs


5-Positional Isomer CDK7 Inhibitor Relevance vs. 4-Isomer

The parent free amine, 5-aminopyrimidine-2-carboxylic acid, is explicitly documented as a reagent for CDK7 inhibitor synthesis . In contrast, no comparable CDK7-related utility has been reported for the 4-aminopyrimidine-2-carboxylic acid isomer (CAS 933703-11-8) or its Boc-protected derivative (CAS 1257853-10-3). This positional specificity indicates that the 5-substitution pattern is essential for the pharmacophore, making the 5-Boc-protected building block the exclusively validated precursor for CDK7-targeted chemical series.

CDK7 inhibitor pyrimidine Boc-amino acid kinase

Higher Commercial Purity Specification: 97% vs. 95% for 4-Isomer

Commercially, 5-((tert-butoxycarbonyl)amino)pyrimidine-2-carboxylic acid is supplied at a minimum purity of 97% as per AKSci specifications . The direct positional isomer, 4-(Boc-amino)pyrimidine-2-carboxylic acid (CAS 1257853-10-3), is typically offered at ≥95% purity . A 2% absolute purity differential, while modest, can translate into meaningful yield improvements in multi-step synthetic sequences where impurities propagate and amplify side-reaction burdens.

purity building block quality control

Free Carboxylic Acid Avoids Extra Hydrolysis Step Required by Methyl Ester Analog

The target compound bears a free carboxylic acid directly available for amide bond formation. Its closest ester analog, methyl 5-((tert-butoxycarbonyl)amino)pyrimidine-2-carboxylate (CAS 1383802-16-1), requires a hydrolysis step (typically LiOH or NaOH in aqueous THF/MeOH) to liberate the carboxylic acid, adding one synthetic operation and the attendant risk of Boc group premature cleavage or ester hydrolysis side-reactions . Avoiding this step streamlines the synthetic route and reduces loss of material.

amide coupling PROTAC linker chemistry synthetic efficiency

Boc Protection Provides Orthogonal Acid-Labile Deprotection vs. Base-Labile Fmoc Strategy

The tert-butoxycarbonyl (Boc) protecting group on the 5-amino substituent is cleaved under acidic conditions (typically 20-50% TFA in DCM, 0.5-2 h at RT), whereas the Fmoc group requires basic conditions (20% piperidine in DMF). This acid-labile nature is orthogonal to base-labile protecting groups commonly used on carboxylic acids (e.g., methyl/ethyl esters) and resin linkers, enabling selective amine deprotection without disturbing other functional groups [1]. No direct comparative kinetic data for this specific scaffold was identified; however, the well-established Boc cleavage kinetics (t1/2 ~ minutes in TFA) are universally applicable.

protective group orthogonal protection Boc solid-phase synthesis

Optimal Procurement and Application Scenarios for 5-((tert-Butoxycarbonyl)amino)pyrimidine-2-carboxylic acid


CDK7 Inhibitor Medicinal Chemistry Programs

As the protected precursor of a validated CDK7 inhibitor reagent, this compound should be prioritized over the 4-isomer for any kinase inhibitor project targeting CDK7. The 5-substitution pattern is directly tied to the pharmacophore, and using the documented building block reduces medicinal chemistry risk .

PROTAC Linker and Heterobifunctional Molecule Assembly

The free carboxylic acid enables one-step amide conjugation to amine-containing ligands or E3 ligase binders, while the acid-labile Boc group permits orthogonal deprotection to reveal the 5-amino handle for further functionalization [1]. This dual-handle architecture is ideal for constructing PROTACs with rigid pyrimidine linker cores.

Multi-Step Parallel Library Synthesis Requiring High Purity Inputs

With a commercial purity specification of 97%, this building block minimizes the need for pre-synthesis purification, making it suitable for high-throughput parallel chemistry where consistent purity translates to reproducible biological assay data .

Orthogonal Protection Strategy in Complex Bifunctional Conjugates

The Boc group's acid-labile nature provides orthogonal protection relative to base-labile carboxylic acid esters and Fmoc-protected amines. This enables selective, sequential deprotection in the synthesis of bioconjugates where precise control over functional group unveiling is critical [2].

Quote Request

Request a Quote for 5-((tert-Butoxycarbonyl)amino)pyrimidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.